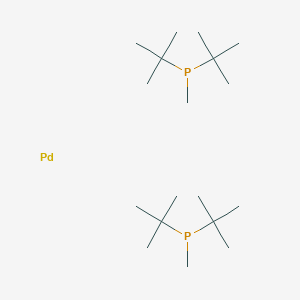
Di-tert-butyl(methyl)phosphane--palladium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(methyl)phosphane–palladium (2/1) is a coordination compound that features a palladium center coordinated to two di-tert-butyl(methyl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and applications in catalysis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(methyl)phosphane–palladium (2/1) typically involves the reaction of palladium(II) chloride with di-tert-butyl(methyl)phosphane in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PdCl2+2P(t-Bu)2Me→Pd[P(t-Bu)2Me]2Cl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl(methyl)phosphane–palladium (2/1) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, alkylating agents, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
Di-tert-butyl(methyl)phosphane–palladium (2/1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which di-tert-butyl(methyl)phosphane–palladium (2/1) exerts its effects involves the coordination of the palladium center to the phosphane ligands, which stabilizes the palladium in its active form. This allows the palladium to participate in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Another palladium-phosphine complex used in similar catalytic applications.
Di-tert-butylneopentylphosphine: A related phosphine ligand used in organometallic chemistry.
Uniqueness
Di-tert-butyl(methyl)phosphane–palladium (2/1) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering advantages in terms of selectivity and efficiency.
Propiedades
Número CAS |
479210-19-0 |
|---|---|
Fórmula molecular |
C18H42P2Pd |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
ditert-butyl(methyl)phosphane;palladium |
InChI |
InChI=1S/2C9H21P.Pd/c2*1-8(2,3)10(7)9(4,5)6;/h2*1-7H3; |
Clave InChI |
VIRUWCAELCHVPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C)C(C)(C)C.CC(C)(C)P(C)C(C)(C)C.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



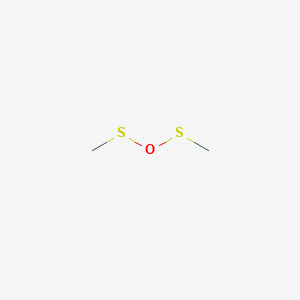
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
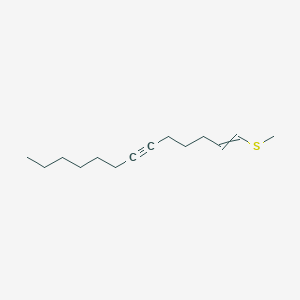
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
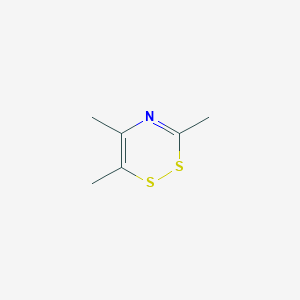

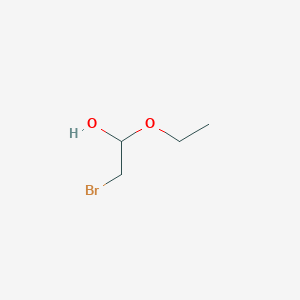
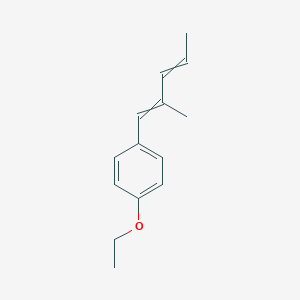

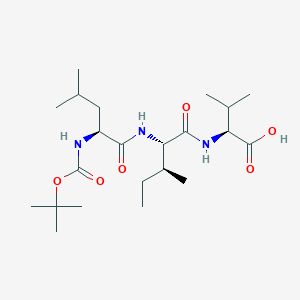
![Naphtho[2,1-b]furan-2-carbonyl azide](/img/structure/B12569290.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
